molecular formula C18H15N5O2 B3013238 3-((1-(4-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034475-82-4

3-((1-(4-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B3013238
CAS No.: 2034475-82-4
M. Wt: 333.351
InChI Key: PWUPWKXRPMMNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(4-Cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound 3-((1-(4-cyanobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C17H18N4O Molecular Formula \text{C}_{17}\text{H}_{18}\text{N}_4\text{O}\quad \text{ Molecular Formula }

This compound features a pyrazine ring substituted with a piperidine moiety and a cyanobenzoyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazine derivatives have shown significant antibacterial and antifungal properties. For instance, compounds related to pyrazines have been evaluated for their effectiveness against various strains of bacteria and fungi, often demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
  • Antitumor Activity : Some derivatives have been tested for their ability to inhibit tumor cell growth. Specific studies have highlighted the effectiveness of pyrazole and pyrazine derivatives against cancer cell lines, indicating potential anticancer properties .
  • Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been explored through assays measuring nitric oxide production in macrophage cells. Certain derivatives have been shown to inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), key enzymes in the inflammatory response .

Table 1: Summary of Biological Activities of Related Pyrazine Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
3-Amino-pyrazoleAntibacterial0.12
4-(4-Hydroxyphenylamino)-pyrazoleAnti-inflammatoryN/A
3-Cyanothiopurinol RibonucleosideAntitumorN/A

Case Studies

  • Antimicrobial Evaluation : A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that compounds similar to this compound exhibited potent antibacterial activity against S. flexneri and antifungal activity against C. albicans. The MIC values were significantly lower than those for traditional treatments, suggesting that these derivatives could serve as effective alternatives in treating infections .
  • Anti-inflammatory Mechanisms : Research involving the inhibition of LPS-induced nitric oxide production in RAW 264.7 cells demonstrated that certain pyrazine derivatives could effectively reduce inflammation markers. This suggests that this compound may also possess similar anti-inflammatory properties .

Properties

IUPAC Name

3-[1-(4-cyanobenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-10-13-3-5-14(6-4-13)18(24)23-9-1-2-15(12-23)25-17-16(11-20)21-7-8-22-17/h3-8,15H,1-2,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUPWKXRPMMNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.